molecular formula C18H13N3O5S B2758903 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034603-07-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2758903
CAS RN: 2034603-07-9
M. Wt: 383.38
InChI Key: LUHXWSKPOZNJGR-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions of the synthesis process .


Molecular Structure Analysis

This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical structure of the molecule .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reactivity of the compound and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves determining properties like melting point, boiling point, solubility, optical activity, and stability. It also includes studying the compound’s behavior under various conditions .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Researchers have synthesized derivatives involving thieno[3,2-d]pyrimidin and chromene units, showing significant antimicrobial activity against various pathogens. One study developed a method for synthesizing 3-(4-arylthieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-ones, which demonstrated higher antimicrobial activity against Staphylococcus aureus compared to the reference drug streptomycin (Vlasov et al., 2018). Another study focused on the synthesis of pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-ones, which exhibited antistaphylococcal activity (Kostenko et al., 2008).

Anticancer and Anti-5-lipoxygenase Agents

A novel series of pyrazolopyrimidines derivatives were synthesized and evaluated for their potential as anticancer and anti-5-lipoxygenase agents. The study discovered compounds with significant activity, contributing to the understanding of structure-activity relationships in this class of compounds (Rahmouni et al., 2016).

Synthesis and Biological Evaluation of Derivatives

Another research area has focused on the synthesis of chromene and pyrimidine derivatives, exploring their biological activities. For instance, the synthesis of 4H-chromene, coumarin, and 12H-chromeno[2,3-d]pyrimidine derivatives was carried out, with some compounds showing promising antimicrobial and cytotoxicity activities (Sabry et al., 2011).

Synthesis and Anticholinesterase Activity

N-(2-(1H-indol-3-yl)ethyl)-2-oxo-2H-chromene-3-carboxamides were synthesized and evaluated for their anticholinesterase activity. This research provided insights into the structural requirements for enhancing activity against acetylcholinesterase (AChE), with certain modifications leading to significantly improved efficacy (Ghanei-Nasab et al., 2016).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that need to be taken while handling it .

Future Directions

This involves discussing potential future research directions, such as new synthetic routes, potential applications, and areas where further studies are needed .

properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O5S/c22-15(11-9-10-3-1-2-4-13(10)26-17(11)24)19-6-7-21-16(23)14-12(5-8-27-14)20-18(21)25/h1-5,8-9H,6-7H2,(H,19,22)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUHXWSKPOZNJGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-oxo-2H-chromene-3-carboxamide

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